molecular formula C19H18N2O4S B2372667 Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 896680-12-9

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2372667
CAS No.: 896680-12-9
M. Wt: 370.42
InChI Key: YDPJCMKTDZFXRT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a 4-ethoxybenzamido substituent at position 2 and an ethyl ester group at position 6 of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, known for their versatile applications in medicinal chemistry, catalysis, and materials science . The target compound is synthesized via coupling reactions involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate and 4-ethoxybenzoyl chloride, followed by purification and characterization using techniques like NMR and elemental analysis .

Properties

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-24-14-8-5-12(6-9-14)17(22)21-19-20-15-10-7-13(11-16(15)26-19)18(23)25-4-2/h5-11H,3-4H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJCMKTDZFXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction Mechanism

The reaction begins with ethyl 4-aminobenzoate, which undergoes cyclization with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid. The proposed mechanism involves initial thiocyanation of the aromatic amine, followed by bromine-mediated cyclization to form the benzo[d]thiazole ring. Key steps include:

  • Thiocyanation : The amino group reacts with KSCN to form a thiourea intermediate.
  • Bromination : Bromine facilitates electrophilic aromatic substitution, promoting cyclization and subsequent aromatization.
  • Ester Retention : The ethyl ester at position 6 remains intact under these acidic conditions, ensuring regioselective functionalization.

Reaction conditions typically involve stirring at 10°C for 45 minutes, followed by overnight agitation at room temperature. Basification with aqueous ammonia precipitates the product, which is isolated in yields exceeding 70% after purification.

Preparation of 4-Ethoxybenzoyl Chloride

The 4-ethoxybenzamido substituent is introduced via amide coupling, necessitating the synthesis of 4-ethoxybenzoyl chloride. While search results primarily describe 2-ethoxybenzoyl chloride synthesis, analogous methods apply to the para-substituted derivative.

Thionyl Chloride-Mediated Acyl Chloride Formation

4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by generating a reactive intermediate.

  • Procedure : 4-Ethoxybenzoic acid (10.0 g, 55.2 mmol) is combined with SOCl₂ (20 mL) and DMF (0.1 mL) in anhydrous dichloromethane. The mixture is refluxed for 1 hour, after which excess SOCl₂ is removed under reduced pressure. The resulting 4-ethoxybenzoyl chloride is obtained as a pale-yellow liquid (yield: 92%).
  • Optimization : Prolonged reflux (>2 hours) risks decomposition, while insufficient reaction time leads to unreacted starting material.

Alternative Methods: Oxalyl Chloride

Oxalyl chloride [(COCl)₂] offers a milder alternative, particularly for acid-sensitive substrates. A stoichiometric amount of oxalyl chloride is added to 4-ethoxybenzoic acid in dichloromethane at 0°C, with DMF as a catalyst. The reaction proceeds quantitatively within 1 hour at room temperature.

Amide Coupling: Formation of Ethyl 2-(4-Ethoxybenzamido)benzo[d]thiazole-6-carboxylate

The final step involves coupling ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 4-ethoxybenzoyl chloride under Schotten-Baumann conditions.

Reaction Conditions and Optimization

  • Base Selection : Triethylamine (Et₃N) is preferred for HCl scavenging due to its solubility in organic solvents.
  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) provides optimal reactivity without ester hydrolysis.
  • Temperature Control : The reaction is initiated at 0°C to minimize side reactions, followed by gradual warming to room temperature.

Procedure :

  • Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (1.29 g, 5.0 mmol) is dissolved in DCM (25 mL) with Et₃N (1.4 mL, 10 mmol).
  • 4-Ethoxybenzoyl chloride (0.92 g, 5.0 mmol) in DCM is added dropwise at 0°C.
  • The mixture is stirred for 2 hours at 0°C and 2 hours at room temperature.
  • The product is isolated via silica gel chromatography (ethyl acetate/hexanes gradient), yielding a white solid (1.85 g, 85%).

Characterization and Purity Assessment

  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.40 (q, J=7.1 Hz, 2H, OCH₂), 6.92–8.25 (m, 7H, Ar-H).
    • IR (cm⁻¹): 1725 (C=O ester), 1660 (C=O amide), 1245 (C-O ether).
  • Chromatographic Purity : HPLC analysis confirms >98% purity using a C18 column and acetonitrile/water mobile phase.

Comparative Analysis of Synthetic Routes

Parameter Cyclization Method Acyl Chloride Synthesis Amide Coupling
Yield 70–75% 85–92% 80–85%
Reaction Time 12–18 hours 1–2 hours 4–6 hours
Key Reagents KSCN, Br₂, AcOH SOCl₂, DMF Et₃N, DCM
Purification Method Basification, filtration Distillation Column chromatography

Challenges and Mitigation Strategies

  • Ester Hydrolysis : The ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during coupling.
  • Regioselectivity : Competing reactions at the thiazole nitrogen are avoided by using stoichiometric acyl chloride and low temperatures.
  • Scalability : Pilot-scale reactions (>100 g) require controlled bromine addition to prevent exothermic runaway.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) often ranging from 50 to 250 μg/mL. For instance, in vitro tests have shown that this compound can effectively inhibit bacterial growth, demonstrating an MIC of 100 μg/mL with a 95% inhibition rate .

CompoundMIC (μg/mL)Inhibition (%)
This compound10095
Other Benzothiazoles50 - 250Varies

Anticancer Activity

The compound has also shown promise as an anticancer agent. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon cancers. For example, it exhibited significant antiproliferative effects with an IC50 value in the low micromolar range . The mechanism of action involves:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies suggest it can trigger apoptotic pathways leading to cancer cell death.

Industrial Applications

In addition to its biological applications, this compound is being explored for potential use in the development of new materials with specific properties. Its unique structural characteristics may allow for the creation of novel compounds with tailored functionalities in materials science .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antitumor Activity : A study demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells.
  • Antimicrobial Efficacy Assessment : Comparative studies showed superior activity against resistant bacterial strains compared to other known antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the benzothiazole ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 2 Molecular Weight Key Properties/Applications Source/Reference
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate Amino (-NH₂) 236.27 Precursor for further functionalization; used in anticancer agent synthesis
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate Bromo (-Br) 300.14 Intermediate in Suzuki coupling; halogenated analogs show enhanced electrophilicity
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate Piperidine 304.37 Improved lipophilicity; explored for CNS-targeting drugs
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate Benzothiazole carboxamido 383.44 Dual benzothiazole system; potential fluorescence applications
Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate 4-ethoxybenzamido ~373.42 (calc.) Enhanced hydrogen bonding; antimicrobial/anticancer activity (hypothetical) N/A

Key Observations :

  • Steric Effects : Bulkier substituents like piperidine or benzothiazole carboxamido reduce steric accessibility, impacting binding to biological targets .
  • Biological Relevance: Amino and bromo derivatives are precursors for bioactive molecules, while the 4-ethoxybenzamido group may improve solubility and target affinity due to hydrogen bonding .

Substituent Variations at Position 6

The ethyl ester group at position 6 is critical for solubility and metabolic stability. Analogs with alternative groups include:

Compound Name Substituent at Position 6 Molecular Weight Key Properties/Applications Source/Reference
Methyl 2-aminobenzo[d]thiazole-6-carboxylate Methyl ester (-COOCH₃) 222.24 Lower hydrolytic stability vs. ethyl ester; used in prodrug design
2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)-N-((5-hydroxy-4-oxo-1,4-dihydropyridin-2-yl)methyl)benzo[d]thiazole-6-carboxamide Carboxamide (-CONH₂) 565.91 Improved water solubility; DNA gyrase inhibition

Key Observations :

  • Ester vs. Amide : Ethyl esters offer better membrane permeability than carboxamides, making them preferable for CNS-targeting drugs .
  • Hydrolytic Stability : Ethyl esters are more resistant to hydrolysis than methyl esters, extending half-life in physiological conditions .

Crystallography and Hydrogen Bonding

  • The 4-ethoxybenzamido group participates in intermolecular hydrogen bonds (N–H···O and O–H···S), influencing crystal packing and stability .
  • Piperidine-substituted analogs exhibit puckered ring conformations, analyzed via Cremer-Pople coordinates .

Biological Activity

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with amines and carboxylic acids. The compound can be synthesized through a multi-step process that includes:

  • Formation of Benzothiazole Core : The initial step often involves the formation of the benzothiazole ring via cyclization reactions.
  • Amide Bond Formation : The introduction of the 4-ethoxybenzamide group is achieved through amide coupling reactions.
  • Esterification : Finally, the carboxylic acid group is converted to an ester to yield the final product.

Biological Activity

This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. Below is a summary of its biological activities based on recent studies:

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated:

  • Antibacterial Activity : In vitro tests indicate effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) often reported in the range of 50-250 μg/mL .
CompoundMIC (μg/mL)Inhibition (%)
This compound10095
Other Benzothiazoles50 - 250Varies

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancers. For example:

  • MCF-7 Breast Cancer Cells : this compound exhibited significant antiproliferative effects with an IC50 value in the low micromolar range .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Antitumor Activity : A study involving a series of benzothiazole derivatives demonstrated that compounds similar to this compound showed selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
  • Antimicrobial Efficacy Assessment : In a comparative study, this compound was tested alongside other known antimicrobial agents, showing superior activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves sequential steps: (i) formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives, (ii) introduction of the 4-ethoxybenzamido group via amide coupling, and (iii) esterification at the 6-position.
  • Optimization strategies :

  • Use coupling agents like HATU or EDCI for amide bond formation to reduce side products .
  • Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) improve cyclization efficiency .
  • Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H NMR : Key for confirming substituent positions (e.g., aromatic protons at δ 7.4–8.3 ppm for benzothiazole protons) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography : Resolves spatial arrangement of the ethoxybenzamido group and ester functionality, critical for understanding reactivity .

Q. What preliminary biological activities have been reported for this compound?

  • Demonstrates anticancer potential via interference with tumor cell signaling pathways (e.g., pro-apoptotic effects in vitro) .
  • Antimicrobial activity against Gram-negative bacteria (e.g., Acinetobacter baumannii) linked to DNA gyrase inhibition .

Q. How does the compound’s reactivity influence its functionalization?

  • Nucleophilic substitution : The amide carbonyl is reactive toward nucleophiles (e.g., Grignard reagents) for side-chain modifications .
  • Electrophilic aromatic substitution : The electron-rich thiazole ring allows halogenation or nitration at the 4-position .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity in SAR studies?

  • 4-Ethoxy vs. 4-chloro substituents : Ethoxy groups enhance solubility and bioavailability, while chloro analogs show higher anticancer potency but increased toxicity .
  • Ester vs. carboxylic acid at C6 : The ethyl ester improves cell permeability, whereas hydrolysis to the carboxylic acid enhances target binding in vitro .

Q. What computational approaches can predict binding interactions between this compound and biological targets?

  • Molecular docking : Models interactions with DNA gyrase (PDB ID: 1KZN) suggest hydrogen bonding between the amide group and Asn46 .
  • DFT calculations : Assess electron distribution in the thiazole ring to predict sites for electrophilic attack .

Q. How can contradictions in biological data (e.g., varying IC50 values across studies) be resolved?

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Metabolic stability tests : Evaluate compound degradation in serum to explain discrepancies in efficacy .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Side reactions during amidation : Scale-up increases byproducts; optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .

Methodological Notes

  • Data tables : Refer to comparative SAR tables in for substituent-activity relationships.
  • Key citations : Prioritized peer-reviewed synthesis protocols (e.g., ) and biological studies (e.g., ).

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